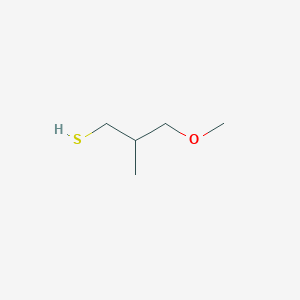
3-Methoxy-2-methylpropane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methylpropane-1-thiol is an organic compound with the molecular formula C5H12OS. It is characterized by the presence of a thiol group (-SH) attached to a propane backbone, along with a methoxy group (-OCH3) and a methyl group (-CH3). This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylpropane-1-thiol typically involves the reaction of 3-methoxy-2-methylpropanol with a thiolating agent such as hydrogen sulfide (H2S) or thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols or alkanes. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents include alkyl halides and acid chlorides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, acid chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Thiol derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Methoxy-2-methylpropane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development.
Industry: Utilized in the production of flavors and fragrances, as well as in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methylpropane-1-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Methanethiol (CH3SH): A simpler thiol compound with a similar sulfurous odor.
Ethanethiol (C2H5SH): Another thiol with a slightly longer carbon chain.
2-Mercaptoethanol (HOCH2CH2SH): Contains both a thiol and a hydroxyl group, used in biochemistry.
Uniqueness: 3-Methoxy-2-methylpropane-1-thiol is unique due to the presence of both a methoxy and a methyl group on the propane backbone, which imparts distinct chemical properties and reactivity compared to simpler thiols. This makes it a valuable compound in various synthetic and research applications.
Propiedades
Fórmula molecular |
C5H12OS |
|---|---|
Peso molecular |
120.22 g/mol |
Nombre IUPAC |
3-methoxy-2-methylpropane-1-thiol |
InChI |
InChI=1S/C5H12OS/c1-5(4-7)3-6-2/h5,7H,3-4H2,1-2H3 |
Clave InChI |
ZIGVKJKWANFLKD-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


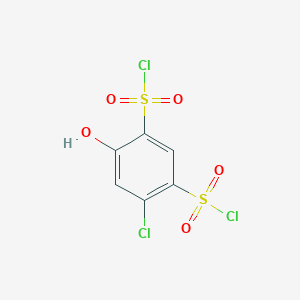
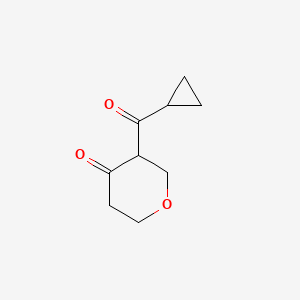
![5-Fluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B13072412.png)
amine](/img/structure/B13072420.png)
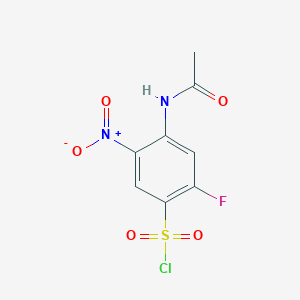
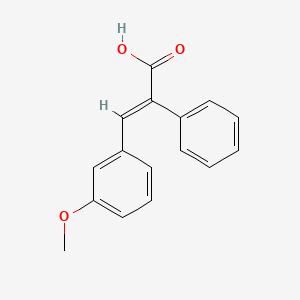
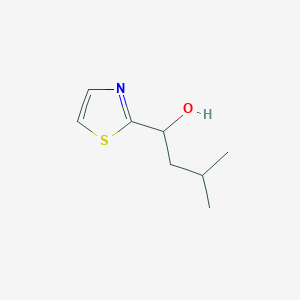
![3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B13072450.png)
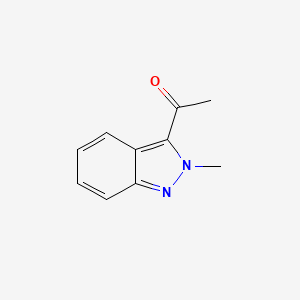
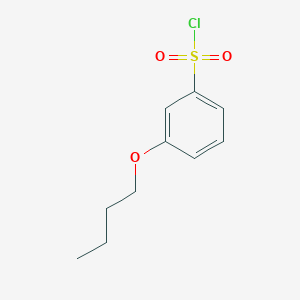
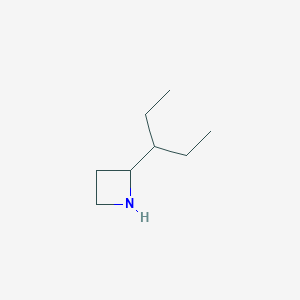

![4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)
![tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate](/img/structure/B13072494.png)
